molecular formula C19H16ClN3OS B2718461 N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872688-61-4

N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2718461
CAS No.: 872688-61-4
M. Wt: 369.87
InChI Key: VUDKCERYEHSISR-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3-ylamine with benzyl 2-chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-16-8-6-15(7-9-16)17-10-11-19(23-22-17)25-13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKCERYEHSISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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